2,4-Dichloro-6-(chloromethyl)pyrimidine

Vue d'ensemble

Description

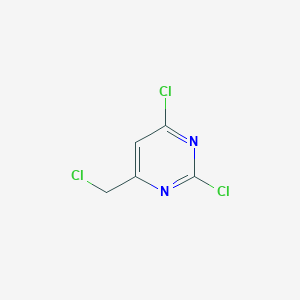

2,4-Dichloro-6-(chloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a chloromethyl group at position 6 on the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(chloromethyl)pyrimidine typically involves the chlorination of 2,4-dichloropyrimidine. One common method is the reaction of 2,4-dichloropyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6-position. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-6-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles, such as amines or thiols, to form substituted pyrimidines.

Oxidation: The chloromethyl group can be oxidized to formyl or carboxyl groups.

Reduction: The chloromethyl group can be reduced to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Formyl or Carboxyl Derivatives: Resulting from the oxidation of the chloromethyl group.

Methyl Derivatives: Produced by the reduction of the chloromethyl group.

Applications De Recherche Scientifique

2,4-Dichloro-6-(chloromethyl)pyrimidine, a pyrimidine derivative with the molecular formula C5H3Cl3N2, is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring two chlorine atoms at positions 2 and 4 and a chloromethyl group at position 6 on the pyrimidine ring, allows for diverse chemical transformations and biological interactions.

Scientific Research Applications

This compound serves as a crucial building block and intermediate in synthesizing various pharmaceuticals, agrochemicals, and other biologically active compounds.

Chemistry

- Building Block: It is utilized as a building block in synthesizing complex pyrimidine derivatives. The chloromethyl group introduces additional reactivity, making it a valuable reagent in chemical synthesis.

- Synthesis of pyrimidine derivatives: It can be used in the construction of new 4-morpholinothieno[3,2-d]pyrimidines because of their reported anticancer activity .

Biology

- Intermediate in Synthesis: The compound acts as an intermediate in synthesizing biologically active compounds, including antiviral and anticancer agents.

Medicine

- Pharmaceutical Development: It is utilized in developing pharmaceuticals, particularly those targeting nucleic acid synthesis. Pyrimidine derivatives, in general, have demonstrated anti-inflammatory effects by inhibiting the expression and activities of inflammatory mediators.

Industry

- Agrochemical Production: It is employed in producing agrochemicals, including herbicides and fungicides.

- Cosmetics: Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .

This compound has garnered attention for its biological activity, particularly in anti-inflammatory applications and medicinal chemistry.

Anti-inflammatory Effects

- Target of Action: The compound primarily targets inflammatory mediators, inhibiting their expression and activity, which is crucial for reducing inflammation in various biological contexts.

- Biochemical Pathways: It suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased production of inflammatory cytokines. It also alters cell signaling pathways that regulate gene expression and cellular metabolism, impacting overall cell behavior.

- In Vitro Studies: Research has indicated that the compound exhibits significant anti-inflammatory activity.

Structure-Activity Relationship (SAR) Studies

- Pyrimidine Derivatives: Pyrimidine derivatives have demonstrated noteworthy in vitro anti-inflammatory activity by suppressing COX-2 activity . For example, compounds 5 and 6 have shown IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, against COX-2 inhibition, comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .

- Substituted Pyrazolyl-Thiazolo[4,5-d]pyrimidine Derivatives: Studies involving carrageenan-induced paw edema and cotton pellet-induced granuloma in rats indicated that pyrimidine derivatives 15–17 are the most potent . These derivatives significantly decreased iNOS and COX-2 mRNA expressions and reduced the protein levels of COX-2 and iNOS enzymes . The presence of electron-releasing substituents, such as pyridine (15) and a chloromethyl group (16) at position-2 of the pyrimidine skeleton, enhances anti-inflammatory activity .

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-(chloromethyl)pyrimidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 4 are electron-withdrawing, making the pyrimidine ring more susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichloropyrimidine: Lacks the chloromethyl group at position 6.

2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6 instead of a chloromethyl group.

2,4-Dichloro-5-methylpyrimidine: Has a methyl group at position 5 instead of a chloromethyl group at position 6.

Uniqueness

2,4-Dichloro-6-(chloromethyl)pyrimidine is unique due to the presence of the chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of compounds with diverse biological activities.

Activité Biologique

2,4-Dichloro-6-(chloromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its biological activity, particularly in the context of anti-inflammatory effects and its role in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with two chlorine substituents at the 2 and 4 positions and a chloromethyl group at the 6 position. This unique structure allows for various chemical transformations and biological interactions.

Target of Action

The compound primarily targets inflammatory mediators, inhibiting their expression and activity. This inhibition is crucial for reducing inflammation in various biological contexts.

Biochemical Pathways

The compound affects several biochemical pathways:

- Inhibition of Inflammatory Mediators : It suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased production of inflammatory cytokines .

- Cell Signaling Modulation : The compound alters cell signaling pathways that regulate gene expression and cellular metabolism, impacting overall cell behavior.

In Vitro Studies

Research has shown that this compound exhibits significant anti-inflammatory activity. For instance:

- Inhibitory concentrations (IC50) against COX-2 were reported around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

- The compound was also effective in reducing levels of pro-inflammatory cytokines in cell cultures.

In Vivo Studies

In animal models, such as carrageenan-induced paw edema tests, this compound demonstrated notable efficacy in reducing inflammation compared to control groups .

Case Studies

- Toxicological Assessment : A study involving oral administration to rats indicated that doses up to 30 mg/kg did not produce adverse effects, while higher doses resulted in liver pathology and gastrointestinal irritation .

- Clinical Observations : A clinical case reported a farmer who ingested a formulation containing this compound, resulting in symptoms consistent with poisoning but also provided insights into its effects on metabolic pathways and enzyme activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like chlorine enhances the anti-inflammatory properties by facilitating interactions with target enzymes involved in inflammatory processes .

| Compound | IC50 (μmol) | Target | Notes |

|---|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 | Comparable to celecoxib |

| Other Pyrimidine Derivatives | Varies | Various Targets | Showed enhanced activity with specific substituents |

Propriétés

IUPAC Name |

2,4-dichloro-6-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWAMSWHMUDREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566786 | |

| Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94170-66-8 | |

| Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4-Dichloro-6-(chloromethyl)pyrimidine in the synthesis of Homo-C-nucleosides?

A1: this compound serves as a crucial starting material in the synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine (compound 3 in the research paper), a Homo-C-nucleoside. [] The compound's structure, featuring a chloromethyl group at the 6-position and two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, allows for specific chemical transformations that ultimately lead to the desired Homo-C-nucleoside. []

Q2: Can you describe the synthetic route involving this compound for Homo-C-nucleoside synthesis?

A2: The synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine (3) from this compound (4) involves a multi-step process: []

- Conversion to Phosphorane: Compound 4 is first converted into a phosphorane derivative (5). []

- Wittig Reaction: The phosphorane 5 undergoes a Wittig reaction with 2,3-O-isopropylidene-5-O-tritylribose (6), resulting in the formation of a Homo-C-nucleoside intermediate (9). []

- Functional Group Transformations: The intermediate 9 then undergoes a series of reactions including monoamination, hydrogenolytic halogen exchange, and deprotection steps to finally yield the target Homo-C-nucleoside 3 and its isomer. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.